2-Bromo-9-(2-ethylhexyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Its molecular formula is and it has a molecular weight of 358.32 g/mol. The compound is characterized by the presence of a bromine atom at the 2-position of the carbazole ring, which significantly enhances its reactivity and utility in organic synthesis and material science applications. This compound is particularly noteworthy for its potential applications in organic electronics due to its unique structural and electronic properties .
This compound is classified under the category of brominated carbazoles, which are known for their diverse applications in organic synthesis and materials science. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-9-(2-ethylhexyl)carbazole, with the Chemical Abstracts Service (CAS) number 856422-39-4 .
The synthesis of 2-bromo-9-(2-ethylhexyl)-9H-carbazole typically involves the bromination of 9-(2-ethylhexyl)-9H-carbazole. This can be achieved through several methods, including:
The typical reaction conditions involve maintaining an inert atmosphere to prevent unwanted side reactions, and careful monitoring of temperature and concentration to optimize yield.
The molecular structure of 2-bromo-9-(2-ethylhexyl)-9H-carbazole can be represented as follows:
CCCCC(CC)CN1C2=CC=CC=C2C3=C1C=C(C=C3)Br
InChI=1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-12-11-16(21)13-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3
.The compound exists as a liquid at room temperature (20 °C), with a specific gravity of 1.20 and a refractive index of 1.61. Its flash point is recorded at 234 °C, indicating stability under standard storage conditions .
2-Bromo-9-(2-ethylhexyl)-9H-carbazole can undergo various chemical reactions, including:
For substitution reactions:
The mechanism of action for 2-bromo-9-(2-ethylhexyl)-9H-carbazole primarily involves its ability to participate in π-conjugation systems, enhancing its electronic properties. The presence of the bromine atom facilitates further functionalization, allowing for fine-tuning of both electronic and optical characteristics. This capability is crucial for forming charge-transfer complexes with electron acceptors and donors in various electronic devices .
This compound exhibits notable stability under standard conditions but reacts readily in electrophilic substitution reactions due to the presence of the bromine atom on the aromatic ring .
The primary applications of 2-bromo-9-(2-ethylhexyl)-9H-carbazole lie in the fields of organic electronics and photonics:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: